1-(2-Azidoethyl)-3-ethoxy-4-methoxypyrrolidine
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(2-Azidoethyl)-3-ethoxy-4-methoxypyrrolidine” would be characterized by the presence of a pyrrolidine ring, which is a five-membered ring containing four carbon atoms and one nitrogen atom. The azidoethyl, ethoxy, and methoxy groups would be attached to different carbon atoms of the pyrrolidine ring .Chemical Reactions Analysis
The azido group in “this compound” could potentially undergo a variety of chemical reactions. For example, azides are known to participate in 1,3-dipolar cycloaddition reactions, also known as “click” reactions . Additionally, the presence of the ethoxy and methoxy groups could influence the reactivity of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of the azidoethyl, ethoxy, and methoxy groups could influence its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Chemical Transformations
- The condensation of 1,3-bis-silyl enol ethers with 1-azido-2,2-dimethoxyethane and subsequent reductive cyclization facilitated the efficient regio- and diastereoselective synthesis of various 2-alkylidene-4-methoxypyrrolidines. This method also allowed for the synthesis of functionalized pyrroles and indoles through thermal and acid-induced transformations, highlighting versatile approaches in the synthesis of nitrogen-containing heterocycles (Esen Bellur et al., 2005).
Chemoenzymatic Synthesis
- A chemoenzymatic enantioselective synthesis demonstrated the preparation of 3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine as a key intermediate for antitumor compounds, illustrating the importance of azidoethyl-pyrrolidine derivatives in the development of pharmaceutical agents (A. Kamal et al., 2004).
Photocleavage and DNA Binding
- The study on new silicon phthalocyanines demonstrated their efficient DNA binding activity and potential as DNA-targeting agents in photodynamic therapy, indicating the utility of structurally related nitrogen-containing rings in therapeutic applications (Canan Uslan & B. S. Sesalan, 2013).
Enantioselective Synthesis
- The asymmetric synthesis of protected nitrocyclohexitols with five stereocenters, including the total synthesis of (+)-pancratistatin, employed 2-methoxymethylpyrrolidine, demonstrating the relevance of pyrrolidine derivatives in complex molecule synthesis (Fernando Cagide-Fagín et al., 2012).
Antimicrobial and Antimalarial Activities
- The synthesis and evaluation of 4-Arylhydrazones of 1-Aryl-5-methyl-5-ethoxycarbonylpyrrolidine-2,3,4-triones for their antimicrobial activities contribute to the search for new biologically active compounds, underscoring the potential of pyrrolidine derivatives in developing new antimicrobial agents (V. L. Gein et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
1-(2-azidoethyl)-3-ethoxy-4-methoxypyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O2/c1-3-15-9-7-13(5-4-11-12-10)6-8(9)14-2/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJJCDFTJKYKIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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